1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene.
Functionalization: The core structure is then functionalized with various substituents, including the 2,4-dimethoxyphenyl group and the piperidine-4-carboxamide moiety.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired product is obtained with high purity.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in disease progression and cellular functions.
The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties and are used in various therapeutic applications.
Dimethoxyphenyl Compounds: These compounds are studied for their potential as drug candidates and their role in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C25H27N5O5 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-[9-(2,4-dimethoxyphenyl)-1,7-dioxo-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27N5O5/c1-34-15-3-4-16(20(11-15)35-2)14-9-17-18(19(31)10-14)12-27-23-21(17)24(33)29-25(28-23)30-7-5-13(6-8-30)22(26)32/h3-4,11-14H,5-10H2,1-2H3,(H2,26,32)(H,27,28,29,33) |
InChI Key |
WPBMHKFBAAXQHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C4C(=O)NC(=NC4=NC=C3C(=O)C2)N5CCC(CC5)C(=O)N)OC |
Origin of Product |
United States |
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